2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of an imidazole ring, a bromophenyl group, and a thioacetamide moiety
Preparation Methods
The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Attachment of the thioacetamide moiety: This can be done by reacting the imidazole derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, while the thioacetamide moiety can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:
2-((5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: This compound has a para-tolyl group instead of an ortho-tolyl group, which can influence its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-12-4-2-3-5-15(12)22-16(13-6-8-14(19)9-7-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZASDNODFYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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